molecular formula C9H7ClN2OS B8348962 7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid methylamide

7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid methylamide

Cat. No. B8348962
M. Wt: 226.68 g/mol
InChI Key: HTUONKBZCHVFRT-UHFFFAOYSA-N
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Patent
US06964961B2

Procedure details

The title compound was prepared from methylamine and lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate by a procedure analogous to Example 1B. MS: n.d.; HPLC Rf: 3.70 min.; HPLC purity: 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[CH:10]=[C:11]([C:13]([O-:15])=O)[S:12][C:5]=12.[Li+]>>[CH3:1][NH:2][C:13]([C:11]1[S:12][C:5]2[C:6](=[N:7][CH:8]=[CH:9][C:4]=2[Cl:3])[CH:10]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=CC2=NC=CC(=C2S1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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